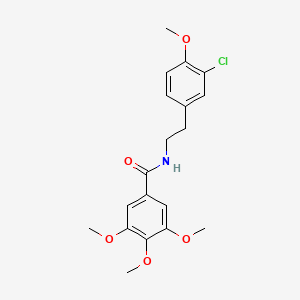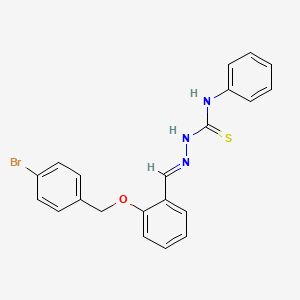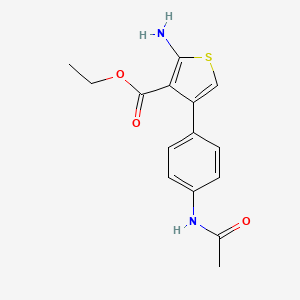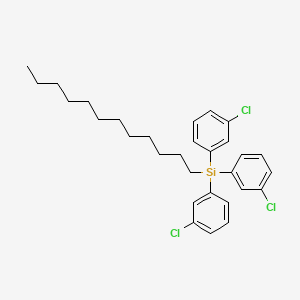
Urea, N,N''-1,6-hexanediylbis[N'-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of urea groups substituted with various alkyl or aryl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-], can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the N-substituted urea .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. A practically simple and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is not only efficient but also promotes high chemical purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other important chemicals.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea: This compound has longer alkyl chains compared to Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-], which may affect its solubility and reactivity.
Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]: This compound has aromatic groups, which can influence its chemical properties and applications.
Uniqueness
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89307-21-1 |
|---|---|
Fórmula molecular |
C14H30N4O2 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
1-propyl-3-[6-(propylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C14H30N4O2/c1-3-9-15-13(19)17-11-7-5-6-8-12-18-14(20)16-10-4-2/h3-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
Clave InChI |
BDEPFTNBDCPMRD-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NCCCCCCNC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
